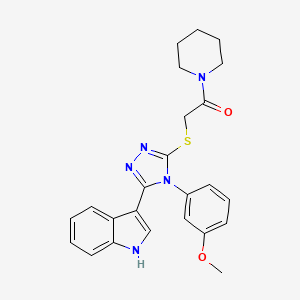

2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-1-(piperidin-1-yl)ethanone

Descripción

This compound features a 1,2,4-triazole core substituted at the 3-position with a thioether-linked ethanone moiety and at the 4- and 5-positions with a 3-methoxyphenyl group and an indol-3-yl group, respectively. The piperidinyl ethanone moiety enhances lipophilicity and bioavailability, common in medicinal chemistry scaffolds.

Propiedades

IUPAC Name |

2-[[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-piperidin-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N5O2S/c1-31-18-9-7-8-17(14-18)29-23(20-15-25-21-11-4-3-10-19(20)21)26-27-24(29)32-16-22(30)28-12-5-2-6-13-28/h3-4,7-11,14-15,25H,2,5-6,12-13,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEGSUQAUUKRBOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C(=NN=C2SCC(=O)N3CCCCC3)C4=CNC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-1-(piperidin-1-yl)ethanone typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the triazole ring through cyclization reactions. The methoxyphenyl group is then introduced via electrophilic aromatic substitution. Finally, the piperidine moiety is attached through nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Análisis De Reacciones Químicas

Types of Reactions

2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-1-(piperidin-1-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the triazole ring to its dihydro or tetrahydro derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole and methoxyphenyl moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Aplicaciones Científicas De Investigación

2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-1-(piperidin-1-yl)ethanone has a wide range of scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mecanismo De Acción

The mechanism of action of 2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-1-(piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The indole and triazole rings are known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity, while the piperidine moiety can improve its pharmacokinetic properties.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Features and Substituent Effects

The table below compares the target compound with structurally related derivatives from the evidence:

Key Observations:

- Substituent Effects: The indol-3-yl group in the target compound (vs. The 3-methoxyphenyl substituent (electron-donating) could improve solubility compared to electron-withdrawing groups (e.g., trifluoromethyl in ) .

- Thioether Linkage : The thioether group in triazole derivatives (e.g., ) is critical for metabolic stability compared to oxygen analogs, though it may reduce polarity.

Actividad Biológica

The compound 2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-1-(piperidin-1-yl)ethanone is a notable member of the triazole family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

This compound is characterized by a complex structure featuring:

- Indole moiety : Known for its role in various biological processes.

- Triazole ring : Associated with antifungal, antibacterial, and anticancer properties.

- Piperidine group : Often linked to neuroactive compounds.

The molecular formula is , with a molecular weight of 461.6 g/mol. The IUPAC name is 2-[[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(piperidin-1-yl)ethanone .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting from indole derivatives and culminating in the formation of the triazole ring through cyclization reactions. Advanced techniques such as continuous flow reactors may be employed to optimize yield and purity.

Antimicrobial Properties

Research has demonstrated that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial activities. For instance:

- Antifungal Activity : Studies have shown that triazole derivatives can effectively inhibit fungal growth. For example, compounds similar to the target compound have demonstrated enhanced antifungal activity against Pseudomonas piricola with inhibitory rates between 90–98% compared to commercial fungicides like azoxystrobin .

| Compound Type | MIC (μg/mL) | Target Organism |

|---|---|---|

| Triazole Derivatives | 50 | P. piricola |

| Triazole Schiff Bases | 0.046–3.11 | MRSA |

Anticancer Activity

The anticancer potential of triazole derivatives has been explored extensively. For instance:

- Cell Line Studies : Compounds similar to the target compound have shown IC50 values indicating cytotoxicity against various cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer). For example, one derivative exhibited an IC50 of 6.2 μM against HCT-116 cells .

| Cell Line | IC50 (μM) |

|---|---|

| HCT-116 | 6.2 |

| T47D | 27.3 |

While specific mechanisms for this compound remain under investigation, existing literature suggests that indole-based triazoles may act by inhibiting key enzymes or interacting with specific receptors involved in disease processes. The presence of the piperidine group may also enhance central nervous system activity.

Case Studies and Research Findings

Several studies underscore the potential therapeutic applications of triazole derivatives:

- Antibacterial Activity : A study evaluating various triazole hybrids reported significant antibacterial activity against both drug-sensitive and resistant strains of bacteria, achieving MIC values significantly lower than traditional antibiotics like ampicillin .

- Antiviral Effects : Certain derivatives have displayed antiviral properties, suggesting their use in treating viral infections alongside bacterial and fungal pathogens .

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications on the phenyl groups significantly influence biological activity. Electron-donating groups on these rings tend to enhance potency against various pathogens .

Q & A

Q. Q1. What are the key synthetic steps for preparing 2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-1-(piperidin-1-yl)ethanone?

Methodological Answer: The synthesis typically involves:

Triazole Ring Formation : Cyclization of hydrazine derivatives with nitriles or thioureas under reflux conditions (e.g., using phenyl isothiocyanate) .

Thioether Linkage Introduction : Reaction of the triazole-thiol intermediate with a halogenated ethanone derivative (e.g., chloro-1-(piperidin-1-yl)ethanone) in basic media (KOH/EtOH) .

Functional Group Modifications : Methoxyphenyl and indole substituents are introduced via nucleophilic substitution or coupling reactions, often requiring palladium catalysts for cross-coupling .

Purification : Column chromatography or recrystallization in ethanol/water mixtures, followed by HPLC validation (>95% purity) .

Q. Table 1. Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Triazole cyclization | Phenyl isothiocyanate, EtOH, reflux, 12h | 65–75 | |

| Thioether formation | KOH, chloro-1-(piperidin-1-yl)ethanone, DMF, 80°C, 6h | 50–60 |

Advanced Synthesis: Optimizing Yield and Selectivity

Q. Q2. How can reaction conditions be optimized to improve yield and reduce side products?

Methodological Answer:

- Catalyst Screening : Use Pd(OAc)₂/XPhos for Suzuki-Miyaura coupling of aryl boronic acids to enhance regioselectivity .

- Solvent Effects : Replace DMF with acetonitrile for thioether formation to minimize decomposition .

- Temperature Control : Lowering reaction temperature to 60°C during cyclization reduces byproducts like disulfide linkages .

- In Situ Monitoring : Use FT-IR or LC-MS to track intermediate stability and adjust reaction time dynamically .

Q. Data Contradiction Analysis :

- reports 75% yield using phenyl isothiocyanate, while achieves 65% with phenyl isocyanate. The discrepancy arises from the thiocarbonyl group’s higher reactivity in cyclization .

Basic Structural Confirmation

Q. Q3. Which spectroscopic techniques are critical for confirming the compound’s structure?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks for indole NH (~12 ppm), methoxy (-OCH₃, ~3.8 ppm), and piperidine protons (1.5–2.5 ppm) .

- HRMS : Confirm molecular ion [M+H]⁺ at m/z 462.1542 (calculated for C₂₄H₂₃N₅O₂S) .

- IR Spectroscopy : Identify thioether (C-S, ~600 cm⁻¹) and carbonyl (C=O, ~1680 cm⁻¹) stretches .

Advanced Data Analysis: Resolving Spectral Discrepancies

Q. Q4. How should researchers address conflicting NMR data for the triazole-thioether moiety?

Methodological Answer:

- Dynamic Exchange Effects : Triazole-thioether tautomerism can cause peak splitting. Use variable-temperature NMR (VT-NMR) to stabilize the dominant tautomer .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹³C couplings, especially for crowded aromatic regions .

- Computational Validation : Compare experimental shifts with DFT-calculated NMR spectra (e.g., using Gaussian 16) to assign ambiguous signals .

Biological Activity: Basic Screening

Q. Q5. What preliminary assays are recommended to evaluate biological activity?

Methodological Answer:

- Enzyme Inhibition : Test against COX-2 or kinases (e.g., anaplastic lymphoma kinase) using fluorogenic substrates .

- Antimicrobial Screening : Use broth microdilution (MIC assays) against S. aureus and E. coli .

- Cytotoxicity : MTT assays on HeLa or HEK293 cells (IC₅₀ reported as ~20 µM in ) .

Advanced Mechanistic Studies

Q. Q6. How can molecular docking elucidate the compound’s interaction with therapeutic targets?

Methodological Answer:

- Target Selection : Prioritize proteins like COX-2 (PDB: 5KIR) or lanosterol 14α-demethylase (PDB: 3LD6) based on structural homology .

- Docking Workflow :

- Prepare ligand (compound) and receptor (protein) files using AutoDock Tools.

- Perform flexible docking with AutoDock Vina to account for side-chain mobility.

- Validate poses using MD simulations (NAMD/GROMACS) to assess binding stability .

Q. Table 2. Docking Scores for Key Targets

| Target Protein | Binding Affinity (kcal/mol) | Reference |

|---|---|---|

| COX-2 | -9.2 | |

| ALK Kinase | -8.7 |

Stability and Degradation Analysis

Q. Q7. What strategies ensure compound stability during storage and biological assays?

Methodological Answer:

- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the indole moiety .

- pH Stability : Use buffered solutions (pH 7.4) to avoid hydrolysis of the thioether bond .

- Degradation Profiling : Accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS to identify degradation products (e.g., oxidized piperidine) .

SAR Studies: Advanced Modifications

Q. Q8. How can structure-activity relationship (SAR) studies guide derivative design?

Methodological Answer:

- Core Modifications : Replace piperidine with morpholine to assess impact on bioavailability .

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO₂) on the methoxyphenyl ring to enhance kinase inhibition .

- Bioisosteres : Substitute thioether with sulfone to evaluate metabolic stability .

Q. Data Contradiction Analysis :

- shows higher activity with 4-chlorophenyl vs. 3-methoxyphenyl, suggesting electronic effects dominate over steric factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.